REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][N:7]=1.[O-:9][Mn](=O)(=O)=O.[K+].[OH2:15]>>[CH3:1][C:2]1[C:3]([C:8]([OH:9])=[O:15])=[N:4][CH:5]=[CH:6][N:7]=1 |f:1.2|
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
CC=1C(=NC=CN1)C
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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The mixture was stirred until the purple color
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to maintain the temperature between 70 and 75° C
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Type
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FILTRATION
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Details
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was filtered over Celite
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with EtOAc (6×800 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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Type
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product
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Smiles
|
CC=1C(=NC=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 67 mmol | |
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 30% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |